molecular formula C21H22N4O2 B10998387 N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10998387
M. Wt: 362.4 g/mol
InChI Key: YCPSSEQAYZVVLW-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes an acetylamino group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the acetylamino and phenyl groups. One common method involves the reaction of 4-acetylaminobenzoyl chloride with 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Biological Activity

N-[4-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C21H22N4O2
  • Molecular Weight : 362.4 g/mol
  • Structure : The compound features a pyrazole core with various substituents, including an acetylamino group, a phenyl group, and an isopropyl group, which contribute to its biological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

  • The compound has shown promising results in inhibiting cancer cell proliferation. For instance, in studies using the MTT assay, it demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

2. Anti-inflammatory Effects

  • In vivo studies have illustrated that this compound can reduce inflammation. It was evaluated using the carrageenan-induced paw edema model in rats, where it exhibited significant anti-inflammatory activity comparable to standard drugs like Indomethacin .

3. Enzyme Inhibition

  • This compound acts as a reversible non-competitive inhibitor of monoamine oxidases (MAOs). Studies report IC50 values indicating high selectivity and potency against MAOs, suggesting its potential use in treating mood disorders .

The mechanisms underlying the biological activities of this compound involve:

  • Binding Affinity : Interaction studies suggest that the compound binds effectively to various biological targets, including cyclooxygenase enzymes involved in inflammation pathways.
  • Cell Cycle Arrest : Research indicates that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-[3-(acetylamino)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamideC21H22N4O2Contains a nitro group; different substitution pattern
N-[4-(acetylamino)phenyl]-1-methylpyrazoleC21H22N4O2Lacks phenyl substitution; simpler structure
N-[4-(methylthio)phenyl]-1-phenyloxazoleC21H22N4O2Contains a sulfur atom; different heterocyclic framework

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Anticancer Efficacy Study : A study evaluated the anticancer properties of this compound against MCF-7 cells. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 0.08 µM .
  • Anti-inflammatory Study : In another study, the compound was tested for its anti-inflammatory properties using the HRBC membrane stabilization method. It showed significant stabilization at doses of 100 μg and 500 μg compared to control groups .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-14(2)19-13-20(25(24-19)18-7-5-4-6-8-18)21(27)23-17-11-9-16(10-12-17)22-15(3)26/h4-14H,1-3H3,(H,22,26)(H,23,27)

InChI Key

YCPSSEQAYZVVLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3

Origin of Product

United States

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